A Technical Guide to Arbidol-d6: Structure, Properties, and Bioanalytical Applications
A Technical Guide to Arbidol-d6: Structure, Properties, and Bioanalytical Applications
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Arbidol-d6 (Umifenovir-d6), a deuterated isotopologue of the broad-spectrum antiviral agent Arbidol. We will delve into the precise chemical structure, molecular formula, and molecular weight of Arbidol-d6 and its common salt form. The primary focus of this document is to elucidate its critical role as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale behind the use of stable isotope-labeled standards is explained, emphasizing the principles of co-elution, matrix effect compensation, and extraction recovery correction. A detailed, representative experimental protocol for the quantification of Arbidol in human plasma is provided, alongside workflow and structural diagrams to enhance clarity for researchers, scientists, and drug development professionals.
Introduction: Arbidol and the Rationale for Isotopic Labeling
Arbidol (Umifenovir) is a small indole-derivative molecule with a well-documented history of use as a broad-spectrum antiviral agent, particularly in Russia and China, for the prophylaxis and treatment of influenza and other acute respiratory viral infections.[1][2][3] Its mechanism of action is multifaceted, but it is known to inhibit the fusion of the viral envelope with host cell membranes, a critical step in viral entry.[2][4][5] Given its therapeutic use, robust and accurate methods are required to study its pharmacokinetics (PK)—how the drug is absorbed, distributed, metabolized, and excreted (ADME) in the body.
Quantitative bioanalysis, the measurement of a drug's concentration in biological matrices like plasma, is fundamental to these PK studies. The "gold standard" for this work is LC-MS/MS, a technique prized for its sensitivity and specificity. However, the accuracy of LC-MS/MS can be compromised by two major factors: variability in sample preparation (e.g., incomplete extraction) and matrix effects (where other molecules in the sample interfere with the ionization of the target analyte).
To overcome these challenges, a Stable Isotope-Labeled Internal Standard (SIL-IS) is employed. Arbidol-d6 is the deuterated SIL-IS for Arbidol. By replacing six hydrogen atoms with their heavier, stable isotope, deuterium, Arbidol-d6 is created.[6][7] It is chemically identical to Arbidol and therefore behaves identically during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. By adding a known quantity of Arbidol-d6 to every sample at the beginning of the workflow, it serves as a reliable tracer to correct for any analytical variability, ensuring highly accurate quantification of the therapeutic agent.
Chemical Identity and Physicochemical Properties
The precise characterization of a reference standard is paramount for its effective use. Arbidol-d6 is systematically named 6-Bromo-4-[(dimethylamino-d6)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester.[6] The "-d6" designation specifically refers to the six deuterium atoms that replace the hydrogens on the two methyl groups of the dimethylamino moiety.
The chemical structure of Arbidol-d6 is depicted below. The location of the six deuterium (D) atoms on the N,N-dimethyl group is critical for its function as an internal standard, as this position is generally stable and not subject to metabolic exchange.
Caption: Figure 1: Chemical Structure of Arbidol-d6.
The quantitative data for Arbidol-d6 and its hydrochloride salt are summarized in the table below. It is crucial for researchers to use the correct molecular weight corresponding to the specific form of the standard they are using (free base vs. salt).
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 6-bromo-4-[(dimethylamino-d6)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | [6] |
| Synonyms | Umifenovir-d6, Arbidol-d6 HCl | [6][7] |
| Molecular Formula (Free Base) | C₂₂H₁₉D₆BrN₂O₃S | [7][8] |
| Molecular Weight (Free Base) | 483.45 g/mol | [7][8] |
| Molecular Formula (HCl Salt) | C₂₂H₁₉D₆BrClN₂O₃S | [6] |
| Molecular Weight (HCl Salt) | 519.91 g/mol | [6] |
| CAS Number | 131707-23-8 (Associated with unlabeled HCl salt) | [6][8] |
Application in Quantitative Bioanalysis
The primary application of Arbidol-d6 is as an internal standard for the quantification of Arbidol in complex biological matrices.[9] The underlying principle is that the SIL-IS, when added to a sample, experiences the same physical and chemical variations as the unlabeled analyte during the entire analytical process.
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Correction for Extraction Loss: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, it is nearly impossible to achieve 100% recovery of the analyte. Since Arbidol-d6 has virtually identical chemical properties to Arbidol, its recovery rate will be the same. By measuring the final amount of Arbidol-d6, we can calculate the percentage of loss and correct the measured amount of Arbidol accordingly.
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Compensation for Matrix Effects: In electrospray ionization (the most common ionization technique in LC-MS), molecules from the biological matrix (salts, lipids, etc.) that co-elute with the analyte can either suppress or enhance its ionization, leading to inaccurate measurements. Arbidol-d6 co-elutes perfectly with Arbidol and experiences the exact same matrix effects. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, irrespective of these interferences.
The final concentration of Arbidol is determined not by its absolute signal intensity, but by the ratio of its peak area to the peak area of the known concentration of Arbidol-d6, plotted against a calibration curve.
The following diagram illustrates a typical workflow for a plasma-based pharmacokinetic study using Arbidol-d6.
Caption: Figure 2: Bioanalytical workflow using Arbidol-d6.
Experimental Protocol: Quantification of Arbidol in Plasma by LC-MS/MS
This section provides a detailed, self-validating protocol for the determination of Arbidol in human plasma. This method is representative and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in clinical studies.
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Arbidol reference standard
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Arbidol-d6 internal standard
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Human plasma (with K₂EDTA as anticoagulant)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Stock Solutions (1 mg/mL): Prepare separate stock solutions of Arbidol and Arbidol-d6 in methanol.
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Working Solutions: Serially dilute the Arbidol stock solution to create a series of working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL). Prepare separate working solutions for Low, Medium, and High QCs.
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Internal Standard (IS) Working Solution: Dilute the Arbidol-d6 stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
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Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
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Add 10 µL of the IS working solution (100 ng/mL Arbidol-d6) to every tube except the blank matrix.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column, e.g., Shiseido C18, 100 mm x 2.0 mm, 3 µm particle size.[10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min[10]
-
Gradient: Start at 40% B, hold for 0.5 min; ramp to 95% B over 2.5 min; hold for 1 min; return to 40% B and re-equilibrate for 2 min. (Total run time: 6 min)
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions (example):
-
Arbidol: Q1: 477.1 -> Q3: 376.2
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Arbidol-d6: Q1: 483.1 -> Q3: 382.2
-
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Arbidol/Arbidol-d6) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically used.
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Acceptance Criteria: The correlation coefficient (r²) should be >0.99. The back-calculated concentrations of the calibrators and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Conclusion
Arbidol-d6 is an indispensable tool for researchers engaged in the development and clinical evaluation of Arbidol. Its chemical and physical properties, being nearly identical to the parent drug, allow it to serve as the ideal internal standard for correcting analytical variability in demanding LC-MS/MS assays. The use of Arbidol-d6 ensures the generation of highly accurate and precise pharmacokinetic data, which is essential for determining safe and effective dosing regimens. This guide has detailed its chemical structure and properties and provided a robust framework for its practical application in a bioanalytical setting.
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